

Gadovist (Gadobutrol) T1 and T2 Relaxivity in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gadovist**

Cat. No.: **B1197821**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the T1 and T2 relaxivity of **Gadovist** (gadobutrol), a second-generation macrocyclic gadolinium-based contrast agent (GBCA), in preclinical models. Understanding the relaxivity of **Gadovist** is crucial for optimizing imaging protocols and accurately interpreting contrast-enhanced magnetic resonance imaging (MRI) data in a research and drug development setting. This document summarizes key quantitative data, details experimental methodologies, and visualizes important concepts to facilitate a deeper understanding of **Gadovist**'s properties.

Introduction to Gadovist and Relaxivity

Gadovist, with the active substance gadobutrol, is a non-ionic, macrocyclic GBCA.^{[1][2]} Its molecular structure contributes to its high stability and favorable safety profile.^{[3][4]} The contrast-enhancing effect of **Gadovist** is mediated by the paramagnetic gadolinium ion (Gd³⁺), which shortens the T1 (spin-lattice) and T2 (spin-spin) relaxation times of water protons in its vicinity.^{[5][6]}

Relaxivity (r_1 and r_2) is a measure of a contrast agent's efficiency in shortening these relaxation times and is expressed in units of $L \text{ mmol}^{-1} \text{ s}^{-1}$.^{[6][7]} Higher r_1 relaxivity generally leads to greater signal enhancement on T1-weighted images, which is often desirable for improved lesion detection and characterization.^{[1][8]} The relaxivity of a GBCA is not a fixed value but is influenced by several factors, including the magnetic field strength, temperature, and the composition of the surrounding medium.^{[9][10]}

Quantitative Relaxivity Data

The following tables summarize the T1 (r1) and T2 (r2) relaxivity values of **Gadovist** reported in various preclinical and in vitro studies. These studies have characterized **Gadovist**'s relaxivity across different magnetic field strengths and in various media relevant to preclinical research.

Table 1: T1 Relaxivity (r1) of **Gadovist** in Different Media and Magnetic Field Strengths

Magnetic Field Strength (T)	Medium	Temperature (°C)	r1 (L mmol ⁻¹ s ⁻¹)	Reference
0.2	Human Plasma	37	5.5 ± 0.3	[6]
0.47	Water	40	~3.58	[11]
1.5	Human Plasma	37	4.78 ± 0.12	[7][12]
1.5	Human Plasma	37	4.7 ± 0.2	[6]
1.5	Human Whole Blood	37	Not specified	[10][13]
3	Human Plasma	37	4.97 ± 0.59	[7][12]
3	Human Plasma	37	3.6 ± 0.2	[6]
3	Human Blood	37	3.47 ± 0.16	[7]
7	Human Plasma	37	3.83 ± 0.24	[7][12]
9.4	Aqueous Solution	37	3.576	[14]

Table 2: T2 Relaxivity (r2) of **Gadovist** in Different Media and Magnetic Field Strengths

Magnetic Field Strength (T)	Medium	Temperature (°C)	r2 (L mmol ⁻¹ s ⁻¹)	Reference
0.2	Human Plasma	37	10.1 ± 0.3	[6]
0.47	Water	40	~3.99	[11]
1.5	Human Plasma	37	6.8 ± 0.2	[6]
3	Human Plasma	37	6.3 ± 0.3	[6]

Note: The variability in reported relaxivity values can be attributed to differences in experimental setup, phantom composition, and data analysis methods across studies.

Experimental Protocols for Relaxivity Measurement

The determination of T1 and T2 relaxivity typically involves phantom studies where the relaxation times of solutions with varying concentrations of the contrast agent are measured.

Phantom Preparation

A standard approach involves preparing a series of phantoms with known concentrations of **Gadovist**.

- Medium: The choice of solvent is critical and can range from deionized water to more biologically relevant media such as human plasma or whole blood.[6][7][12]
- Concentration Range: A range of concentrations is prepared to establish a linear relationship between the relaxation rate (1/T) and the contrast agent concentration. For example, concentrations can range from 0 to 10 mM or higher.[15]
- Temperature Control: Phantoms are typically maintained at a physiological temperature, such as 37°C, to mimic in vivo conditions.[7][12]

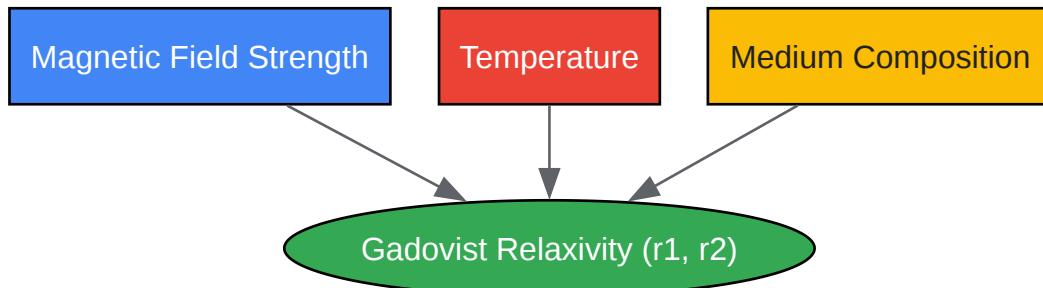
MRI Acquisition

Phantoms are scanned using an MRI scanner at the desired magnetic field strength.

- T1 Measurement: Inversion recovery (IR) sequences, such as an inversion recovery turbo spin echo (IR-TSE), are commonly used to accurately measure T1 relaxation times.[7][12] Images are acquired at multiple inversion times (TI) to map the T1 recovery curve.
- T2 Measurement: Multi-echo spin-echo (MESE) sequences are typically employed to measure T2 relaxation times by acquiring images at multiple echo times (TE).

Data Analysis

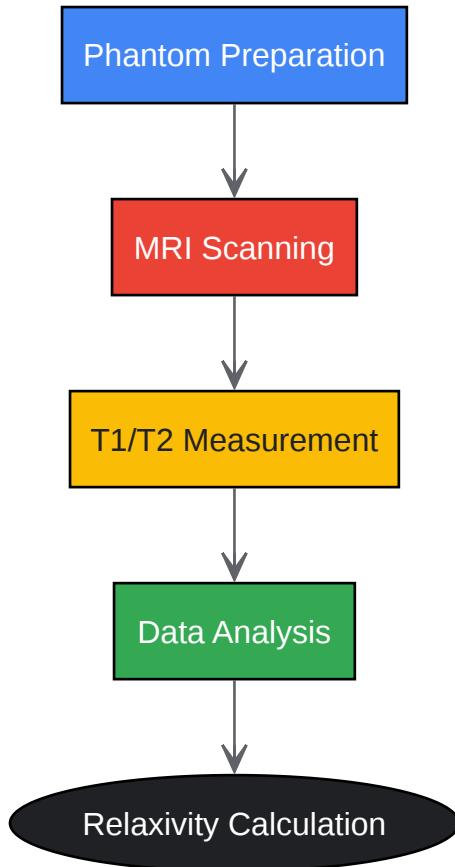
The relaxivity is calculated from the measured T1 and T2 values.


- Relaxation Time Calculation: T1 and T2 values for each phantom concentration are determined by fitting the signal intensity data from the respective MRI sequences to the appropriate signal decay or recovery equations.[7][12]
- Relaxation Rate Calculation: The relaxation rates ($R1 = 1/T1$ and $R2 = 1/T2$) are calculated for each concentration.
- Linear Regression: The relaxation rates ($R1$ and $R2$) are plotted against the concentration of **Gadovist**. The slope of the resulting linear regression line represents the relaxivity ($r1$ or $r2$). [16]

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important relationships and experimental workflows related to **Gadovist** relaxivity.

Factors Influencing Gadovist Relaxivity


Influencing Factors

[Click to download full resolution via product page](#)

Caption: Key factors that influence the T1 and T2 relaxivity of **Gadovist**.

Workflow for Determining Relaxivity

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for determining the relaxivity of a contrast agent.

Implications for Preclinical Research

The relaxivity of **Gadovist** has significant implications for the design and interpretation of preclinical MRI studies.

- Dose Optimization: Knowledge of relaxivity allows for the optimization of the injected dose to achieve the desired level of contrast enhancement for specific applications.[\[17\]](#)

- Quantitative Imaging: In quantitative MRI techniques, such as dynamic contrast-enhanced MRI (DCE-MRI), accurate relaxivity values are essential for converting signal intensity changes into meaningful physiological parameters like tissue perfusion and permeability.
- Cross-Platform Comparability: Understanding the dependence of relaxivity on magnetic field strength is crucial when comparing results from different MRI systems.[9][18] As a general trend, T1 relaxivity tends to decrease slightly with increasing magnetic field strength.[18][19]

Conclusion

This technical guide has summarized the key T1 and T2 relaxivity data for **Gadovist** in preclinical models, detailed the experimental protocols for their measurement, and provided visualizations of important concepts. **Gadovist** exhibits high relaxivity, making it an effective contrast agent for a wide range of preclinical MRI applications.[8][20] A thorough understanding of its relaxivity properties is paramount for researchers and scientists to ensure the acquisition of high-quality, quantitative, and reproducible data in their drug development and biomedical research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. appliedradiology.com [appliedradiology.com]
2. radiopaedia.org [radiopaedia.org]
3. researchgate.net [researchgate.net]
4. pubs.acs.org [pubs.acs.org]
5. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macroyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
6. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Comparison of the Relaxivities of Macroyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radiology.bayer.ca [radiology.bayer.ca]
- 9. Effect of r_1 and r_2 relaxivity of gadolinium-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. bayer.com [bayer.com]
- 12. Comparison of the Relaxivities of Macroyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] OPTIMAL CONCENTRATIONS OF GADOVIST IN T1-WEIGHTED MAGNETIC RESONANCE IMAGING: PHANTOM STUDY AND COMPUTER SIMULATION | Semantic Scholar [semanticscholar.org]
- 16. Enhancement Effects and Relaxivities of Gadolinium-DTPA at 1.5 versus 3 Tesla: A Phantom Study [jstage.jst.go.jp]
- 17. Intraindividual comparison of T1 relaxation times after gadobutrol and Gd-DTPA administration for cardiac late enhancement imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mriquestions.com [mriquestions.com]
- 19. researchgate.net [researchgate.net]
- 20. Disclaimer | Bayer Radiology [radiology.bayer.com]
- To cite this document: BenchChem. [Gadovist (Gadobutrol) T1 and T2 Relaxivity in Preclinical Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197821#gadovist-t1-and-t2-relaxivity-in-preclinical-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com